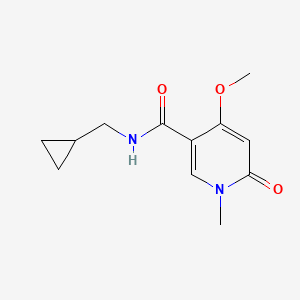

N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

N-(Cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-derived carboxamide compound featuring a cyclopropylmethyl substituent on the amide nitrogen and a methoxy group at the 4-position of the pyridine ring.

Properties

IUPAC Name |

N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-14-7-9(10(17-2)5-11(14)15)12(16)13-6-8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRRAURUEPCFBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of a dihydropyridine ring, followed by the introduction of the cyclopropylmethyl group through a substitution reaction. The methoxy and carboxamide groups are then introduced via further substitution and amidation reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and enhanced safety. The use of automated systems and optimized reaction conditions ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different alkyl or aryl groups.

Scientific Research Applications

N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with other dihydropyridine- and pyridazine-based carboxamides. Below is a detailed comparison of its structural and functional analogs:

Substituent Variations on the Amide Nitrogen

Core Heterocycle Modifications

Functional Group Additions

Key Research Findings and Implications

Synthetic Accessibility : The target compound’s synthesis likely follows methodologies similar to those for N3-aryl-1-alkyl-4-oxo-1,4-dihydronaphthyridine-3-carboxamides, where cyclization and amide coupling are critical steps .

Structure-Activity Relationships (SAR): Cyclopropylmethyl Group: This substituent may improve metabolic stability compared to aromatic groups (e.g., 2-chlorophenyl) by reducing susceptibility to oxidative metabolism .

Pharmacological Potential: While direct data for the target compound are lacking, analogs like N-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (MH+ = 422) have shown bioactivity in enzyme inhibition assays, suggesting a pathway for future exploration .

Biological Activity

N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its dihydropyridine structure which is known for various biological activities. The presence of a cyclopropylmethyl group and a methoxy substituent suggests potential interactions with biological targets.

Pharmacological Properties

- Antimicrobial Activity : Studies have indicated that similar dihydropyridine derivatives exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains can be explored through in vitro assays.

- Cytotoxicity : Research has shown that certain derivatives can induce apoptosis in cancer cell lines. The cytotoxic effects can be measured using MTT assays to determine the IC50 values.

- Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective effects in models of neurodegenerative diseases. The mechanisms often involve modulation of neurotransmitter receptors.

The mechanisms through which this compound exerts its biological effects may include:

- Receptor Modulation : Interaction with glutamate receptors has been documented for related compounds, suggesting that this compound may modulate NMDA or mGluR receptors.

- Inhibition of Enzymatic Activity : Dihydropyridine derivatives often act as inhibitors of enzymes like cyclooxygenase (COX) or phosphodiesterase (PDE), contributing to their therapeutic effects.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Neuroprotection | Reduces oxidative stress in neurons |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various dihydropyridine derivatives found that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies using human breast cancer cell lines showed that this compound caused a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3.

Case Study 3: Neuroprotective Properties

Research exploring the neuroprotective properties revealed that treatment with the compound reduced neuronal death in models of oxidative stress induced by glutamate. The compound was shown to significantly lower reactive oxygen species (ROS) levels and improve cell survival rates compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves (i) condensation of substituted pyridine precursors with cyclopropylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) and (ii) subsequent oxidation or cyclization steps. For example, highlights that polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in carboxamide formation, while temperatures >80°C improve cyclization efficiency .

- Data Analysis : Monitor reaction progress via HPLC or TLC, and optimize yields (reported 45–70% in related dihydropyridines) by adjusting stoichiometry and catalyst loading (e.g., Pd/C for hydrogenation) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For crystallographic confirmation, single-crystal X-ray diffraction (as in and ) can resolve bond angles and confirm the dihydropyridine ring’s planarity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for dihydropyridine derivatives like this compound?

- Case Study : and report conflicting IC₅₀ values for similar compounds in enzyme inhibition assays. To address this:

- Experimental Design : Standardize assay conditions (pH, temperature, substrate concentration) across studies.

- Statistical Analysis : Apply ANOVA to compare variances in replicate experiments, and validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How does the cyclopropylmethyl substituent influence binding affinity compared to other N-alkyl groups (e.g., benzyl or pyridinylmethyl)?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) and MD simulations to compare interactions with biological targets (e.g., kinases or GPCRs). suggests that bulky substituents like benzyl groups enhance hydrophobic interactions but may reduce solubility, whereas cyclopropylmethyl balances steric effects and lipophilicity .

- Validation : Synthesize analogs (e.g., replacing cyclopropylmethyl with methyl or ethyl groups) and assay activity via radioligand binding .

Q. What crystallographic data exist for related dihydropyridine-carboxamides, and how do they inform conformational analysis?

- Key Findings : and report crystal structures of analogs, showing dihedral angles of 5–12° between the pyridine and carboxamide moieties. This partial planarity suggests flexibility for target binding. Use Mercury software to overlay structures and identify conserved pharmacophoric features .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

- Approach :

- Lipophilicity : Measure logP (e.g., shake-flask method) and correlate with cellular permeability (Caco-2 assay).

- Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS. notes that methoxy groups reduce oxidative metabolism in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.